molecular formula C15H21NO4 B1352588 Z-Val-OEt CAS No. 67436-18-4

Z-Val-OEt

Cat. No.: B1352588
CAS No.: 67436-18-4
M. Wt: 279.33 g/mol
InChI Key: KZBMEQVWSYFMNC-ZDUSSCGKSA-N
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Description

Z-Val-OEt is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a methyl-substituted butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-OEt typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and protection reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Z-Val-OEt can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Deprotection: Hydrogen gas and Pd/C catalyst.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanoic acid and ethanol.

    Deprotection: (S)-Ethyl 2-amino-3-methylbutanoate.

    Substitution: Depending on the electrophile, various substituted derivatives can be formed.

Scientific Research Applications

Z-Val-OEt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but lacks the ethyl ester group.

    (S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Contains an additional oxo group and a longer carbon chain.

Uniqueness

Z-Val-OEt is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBMEQVWSYFMNC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454774
Record name (s)-n-cbz-valine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67436-18-4
Record name (s)-n-cbz-valine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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